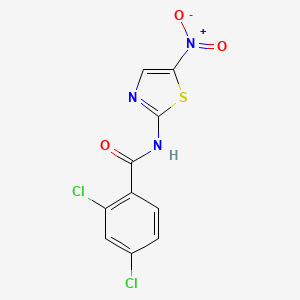

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is a chemical compound with the molecular formula C10H5Cl2N3O3S. It is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and a 5-nitro-2-thiazolyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-nitro-2-thiazolamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as column chromatography and solvent extraction to ensure the removal of impurities .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

Substitution: Derivatives with different substituents replacing the chlorine atoms.

Reduction: Amino derivatives of the compound.

Oxidation: Sulfoxides or sulfones of the thiazole ring.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions.

- Reagent in Organic Reactions : It is utilized as a reagent in chemical synthesis processes due to its reactive nature.

Biology

- Antimicrobial Properties : Studies have indicated that 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

- Anticancer Research : Preliminary investigations suggest that this compound may possess anticancer properties, contributing to ongoing research into its potential as a therapeutic agent .

Medicine

- Pharmacological Studies : Research into the pharmacological properties of this compound could lead to the development of new drugs targeting various diseases, particularly those involving microbial infections and cancer .

- Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific molecular targets in biological systems, potentially inhibiting or activating biochemical pathways .

Industry

- Material Development : The compound can be utilized in creating new materials and dyes due to its unique chemical structure.

- Agrochemicals : Its bioactive properties also make it suitable for application in agrochemical formulations aimed at pest control or plant growth regulation.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components. The thiazole ring may interact with enzymes or receptors, leading to inhibition of their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-N-(2-thiazolyl)benzamide: Lacks the nitro group, which may result in different biological activities.

2,4-Dichloro-N-(5-amino-2-thiazolyl)benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.

Uniqueness

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is unique due to the presence of both chlorine and nitro substituents, which contribute to its distinct chemical reactivity and biological activity.

Actividad Biológica

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichloro-substituted benzamide core attached to a 5-nitro-2-thiazole moiety. The presence of chlorine and nitro groups contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its structural characteristics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, with IC50 values suggesting potent activity against specific cancer types. For example, it has shown efficacy against breast cancer cell lines (MCF-7), outperforming some conventional chemotherapeutics .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets such as enzymes involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2,5-Dichloro-N-(1,3-thiazol-2-yl)benzamide | Structure | Antimicrobial | Not specified |

| 2,5-Dichloro-N-(5-amino-1,3-thiazol-2-yl)benzamide | Structure | Less active than nitro analog | Not specified |

| 2,5-Dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | Structure | Varying activity based on substitution | Not specified |

This table illustrates how modifications in the thiazole moiety can significantly alter biological activity.

Case Studies

Several studies highlight the compound's efficacy:

- Antimicrobial Study : A study conducted by researchers found that this compound inhibited growth in multiple Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

- Cancer Cell Line Research : In a comparative analysis with established chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior cytotoxicity against MCF-7 cells .

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity to key targets involved in cancer progression and bacterial survival mechanisms .

Propiedades

IUPAC Name |

2,4-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKBRGZFWTUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.